molecular formula C9H10N2O2 B8305291 2,3-Dihydro-7-methyl-6-nitroindole

2,3-Dihydro-7-methyl-6-nitroindole

Cat. No.: B8305291
M. Wt: 178.19 g/mol
InChI Key: OBNFSXSTQNHDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-7-methyl-6-nitroindole is a synthetic indole derivative of interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities . Nitroindoles, in particular, serve as key intermediates and precursors in organic synthesis for the development of novel bioactive compounds . Research into nitroindole analogs has demonstrated their significant potential in oncology. Indole-based compounds are frequently explored as kinase inhibitors, targeting receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in cancer cell proliferation and tumor angiogenesis . Some indole derivatives have advanced to become FDA-approved drugs for cancers including non-small cell lung cancer (NSCLC) and renal cancer . The nitro group on the indole ring system can be a crucial pharmacophore, and its manipulation allows for the synthesis of a wide array of derivatives for biological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-methyl-6-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-3,10H,4-5H2,1H3

InChI Key

OBNFSXSTQNHDAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCC2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 7 Methyl 6 Nitroindole and Analogous Structures

Established Strategies for 2,3-Dihydroindole Ring Formation

The construction of the 2,3-dihydroindole, or indoline (B122111), framework is a fundamental step in the synthesis of the target compound. Several classical and modern synthetic methods have been developed for this purpose, broadly categorized into reductive approaches, cyclization reactions, and the dehydrogenation of existing indolines to their corresponding indoles, a reaction that can also be reversed.

Reductive Approaches for Dihydroindole Systems

A common and direct method for the synthesis of 2,3-dihydroindoles involves the reduction of the corresponding indole (B1671886) derivatives. This approach is particularly useful when the desired substitution pattern on the aromatic ring is more easily achieved on the indole precursor.

Various reducing agents and conditions have been employed for this transformation. A notable method involves the use of zinc dust in an acidic medium, such as 85% phosphoric acid, which has been shown to efficiently reduce indole to indoline with minimal polymerization, a common side reaction in other acidic reductions nih.gov. Another effective system for the reduction of indoles to indolines is the use of a borane complex, such as borane-tetrahydrofuran (BH3•THF), in the presence of trifluoroacetic acid rsc.org. This method is particularly useful for indoles bearing basic nitrogen groups rsc.org.

Catalytic hydrogenation is another green and efficient method for this reduction. For instance, unprotected indoles can be hydrogenated to their corresponding indolines using a platinum-on-carbon (Pt/C) catalyst activated by p-toluenesulfonic acid in water researchgate.net. This method is advantageous due to its mild reaction conditions and the use of an environmentally benign solvent researchgate.net.

The table below summarizes various reductive approaches for the synthesis of dihydroindole systems.

PrecursorReagents and ConditionsProductKey Features
IndoleZn dust, 85% H3PO4IndolineEfficient, minimizes polymerization nih.gov.
IndoleBH3•THF, Trifluoroacetic AcidIndolineEffective for indoles with basic nitrogen groups rsc.org.
IndoleH2, Pt/C, p-toluenesulfonic acid, WaterIndolineGreen, mild conditions researchgate.net.
2-Substituted IndolesTin, Hydrochloric Acid2-Substituted IndolinesApplicable to substituted indoles rsc.org.

Cyclization Reactions in Dihydroindole Synthesis

The de novo construction of the dihydroindole ring through cyclization reactions offers a versatile approach to introduce substituents at various positions. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

One powerful strategy is the Bartoli indole synthesis , which is particularly effective for the synthesis of 7-substituted indoles wikipedia.orgbohrium.com. This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent wikipedia.orgbohrium.com. The steric hindrance of the ortho-substituent is crucial for the success of the reaction, facilitating a wikipedia.orgwikipedia.org-sigmatropic rearrangement that is key to the indole formation wikipedia.org. This method is highly relevant for the synthesis of a 7-methylindole precursor.

Another widely used method is the Leimgruber-Batcho indole synthesis , which provides a flexible route to various substituted indoles from o-nitrotoluenes wikipedia.orgresearchgate.net. The process involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole wikipedia.org. This method is known for its high yields and mild reaction conditions wikipedia.org.

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool. For instance, 2-alkynylaniline derivatives can undergo cyclization to form 2-substituted or 2,3-disubstituted indoles mdpi.com. Additionally, nickel/photoredox dual catalysis has been utilized for the synthesis of indolines from iodoacetanilides and alkenes, offering high regioselectivity for 3-substituted products bhu.ac.in.

The following table outlines some key cyclization strategies for constructing the indole and dihydroindole ring.

Starting MaterialsReaction Name/TypeKey Reagents/CatalystsProduct
ortho-Substituted Nitroarene, Vinyl Grignard ReagentBartoli Indole SynthesisGrignard Reagent7-Substituted Indole wikipedia.orgbohrium.com.
o-NitrotolueneLeimgruber-Batcho Indole SynthesisN,N-dimethylformamide dimethyl acetal, Pyrrolidine, Reducing agent (e.g., Raney Ni, H2)Substituted Indole wikipedia.orgresearchgate.net.
2-Alkynylaniline DerivativesPalladium-catalyzed CyclizationPd(OAc)22-Substituted Indole mdpi.com.
Iodoacetanilides, AlkenesNickel/Photoredox Dual CatalysisNickel Catalyst, Photoredox Catalyst3-Substituted Indoline bhu.ac.in.

Dehydrogenation of Indolines to Indoles

The dehydrogenation of indolines to indoles is a common transformation, often employed to introduce aromaticity after the desired substitution pattern has been established on the saturated ring. This process can be achieved using various oxidizing agents or catalytic systems.

Palladium-based catalysts are frequently used for this purpose. For example, palladium(II) acetate in the presence of neocuproine and oxygen can efficiently dehydrogenate a range of substituted indolines to their corresponding indoles researchgate.net. This reaction proceeds under relatively mild conditions and is tolerant of various functional groups researchgate.net. Another approach involves the use of cytochrome P450 enzymes, which can aromatize indoline to indole through a novel dehydrogenation pathway nih.gov.

Regioselective Introduction of Nitro and Methyl Substituents onto the Dihydroindole Core

A critical aspect of synthesizing 2,3-dihydro-7-methyl-6-nitroindole is the precise placement of the methyl and nitro groups on the benzene (B151609) ring of the dihydroindole core. This typically involves a multi-step process where the substituents are introduced onto a suitable precursor, followed by the formation or modification of the heterocyclic ring.

A plausible synthetic route involves the initial synthesis of 7-methylindole, followed by regioselective nitration at the 6-position, and subsequent reduction of the indole ring to the desired 2,3-dihydroindole.

Nitration Strategies for Indoles and Dihydroindoles

The introduction of a nitro group onto the indole or indoline ring is a key step. The position of nitration is highly dependent on the reaction conditions and the existing substituents on the ring.

Electrophilic nitration is the most common method for introducing a nitro group onto an aromatic ring. For the indole nucleus, the pyrrole (B145914) ring is significantly more electron-rich than the benzene ring, making the C-3 position the most reactive site for electrophilic attack bhu.ac.inrsc.org.

However, nitration can be directed to the benzene ring under specific conditions. For instance, the nitration of 2-methylindole with benzoyl nitrate can yield the 3-nitro derivative, whereas nitration under acidic conditions (nitric acid/sulfuric acid) can lead to the C-5 substituted product bhu.ac.inrsc.org. This shift in regioselectivity is attributed to the protonation of the C-3 position under strongly acidic conditions, which deactivates the pyrrole ring towards further electrophilic attack bhu.ac.inrsc.org.

For the synthesis of the target molecule, nitration of a 7-methylindole precursor is required. The directing effects of the methyl group (ortho, para-directing) and the pyrrole ring must be considered. A study on the nitration of various methylindoles provides some insights into the regioselectivity acs.org. The synthesis of 6-nitroindole derivatives has been achieved through various methods, including the reaction of enaminones with nitroaromatic compounds rsc.orgclockss.org and the nitration of indoline-2-carboxylic acid to selectively yield the 6-nitro derivative after esterification and dehydrogenation researchgate.net.

A non-acidic and metal-free method for the regioselective nitration of indoles at the 3-position has been developed using ammonium tetramethylnitrate and trifluoroacetic anhydride nih.govwikipedia.org. While this method primarily targets the C-3 position, it demonstrates the ongoing development of milder nitration techniques nih.govwikipedia.org.

The synthesis of 7-nitroindoline derivatives has also been reported, often starting from 7-nitroindole rsc.orgjst.go.jp. The subsequent reduction of the nitro group and further functionalization are common strategies in the synthesis of complex indole alkaloids mdpi.comopenmedicinalchemistryjournal.comnih.gov.

The following table provides examples of nitration reactions on indole and its derivatives.

SubstrateNitrating Agent/ConditionsMajor Product(s)Reference
IndoleBenzoyl Nitrate3-Nitroindole bhu.ac.inrsc.org
2-MethylindoleHNO3/H2SO42-Methyl-5-nitroindole bhu.ac.inrsc.org
Indoline-2-carboxylic acidConc. HNO3, Conc. H2SO46-Nitroindoline-2-carboxylic acid researchgate.net
Substituted IndolesAmmonium tetramethylnitrate, Trifluoroacetic anhydride3-Nitroindole derivatives nih.govwikipedia.org

Site-Specific Methylation Approaches in Dihydroindole Synthesis

The introduction of methyl groups at specific positions within the dihydroindole scaffold is critical for modifying the properties of the final compound.

One approach to achieve site-specific methylation is through the diastereoselective α-methylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. This method utilizes the steric hindrance of the cis-fused cyclohexane ring to direct the methylation, resulting in a high degree of stereoselectivity with retention of configuration nih.gov.

Biocatalytic methods also offer a promising route for stereoselective methylation. S-adenosyl methionine (SAM)-dependent methyltransferases have been shown to efficiently catalyze the methylation at the C3 position of the indole ring researchgate.netresearchgate.net. Researchers have successfully re-engineered a methyltransferase from Saccharopolyspora erythraea to achieve appreciable activity for this transformation, providing insights into the active site architecture of these enzymes for further development as biocatalysts researchgate.net.

A recently developed chemical method for the selective reductive methylation of C(sp²)−H and N−H bonds uses a combination of (para)-formaldehyde, a silane, and hexafluoroisopropanol (HFIP) as activators. This process proceeds via a Friedel–Crafts alkylation followed by silane reduction under mild acidic conditions and has been successfully applied to the C-3 methylation of indoles chemrxiv.org.

Multicomponent Reaction Strategies for Indole and Dihydroindole Construction

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. chemrxiv.org The Ugi reaction, a well-known MCR, has been employed in the synthesis of indole derivatives. rsc.orgarkat-usa.org An innovative two-step process involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core from readily available starting materials like anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. rsc.org This method is advantageous as it proceeds under mild and benign conditions, using ethanol as a solvent and avoiding the need for a metal catalyst. rsc.org

Catalytic Methods in the Synthesis of Dihydroindole and Nitroindole Derivatives

Catalysis plays a pivotal role in the development of efficient and selective syntheses of dihydroindole and nitroindole derivatives.

Palladium-catalyzed reductive cyclization of β-nitrostyrenes represents one such approach for indole synthesis. This method can utilize phenyl formate as a carbon monoxide surrogate, with a palladium/1,10-phenanthroline complex serving as the catalyst mdpi.com. Good yields are typically obtained when the starting β-nitrostyrene has an aryl substituent in the alpha position mdpi.com.

Copper catalysis has also been effectively used. A copper-catalyzed method for the synthesis of 2-amino-1H-indole-3-carboxylate derivatives has been developed, proceeding through a cascade reaction researchgate.net. Additionally, as mentioned earlier, a copper-catalyzed, N-auxiliary group-controlled switchable reaction can selectively produce 3-nitroindoles rsc.org.

Organocatalysis has been applied to the asymmetric Michael addition of dioxindoles to β-substituted nitroalkenes, providing direct access to 3-substituted 3-hydroxyoxindole derivatives with high stereocontrol rsc.org.

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of complex organic molecules. For the synthesis of indole and its derivatives, several sustainable approaches have been reported.

The development of multicomponent reactions that utilize green solvents, such as ethanol, and avoid the use of metal catalysts contributes to more sustainable synthetic routes. rsc.orgresearchgate.net The previously mentioned Ugi-based indole synthesis is a prime example of such a strategy. rsc.org Furthermore, methods for the synthesis of 3-nitroindole that avoid the use of strong acids and metals are considered more environmentally friendly. nih.gov These non-acidic and non-metallic conditions not only enhance safety but also reduce hazardous waste. nih.gov The use of microwave or ultrasonic irradiation in some synthetic protocols for indole derivatives also aligns with green chemistry principles by potentially reducing reaction times and energy consumption researchgate.net.

Chemical Reactivity and Transformation Mechanisms of 2,3 Dihydro 7 Methyl 6 Nitroindole

Reactivity Profile of the Nitro Group in Dihydroindoles

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. In the context of dihydroindoles, the nitro group primarily acts as a director for nucleophilic aromatic substitution and can itself undergo various transformations.

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at positions ortho and para to itself. In 2,3-Dihydro-7-methyl-6-nitroindole, this would make the C5 and C7 positions susceptible to nucleophilic attack, although the existing methyl group at C7 provides some steric hindrance.

The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of various indole (B1671886) derivatives. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or other reducing agents like sodium dithionite. This transformation is crucial for accessing a wide range of substituted indolines and indoles.

Furthermore, the nitro group can participate in more complex cyclization reactions, acting as an electrophilic partner.

Electrophilic and Nucleophilic Reactivity of the 2,3-Dihydroindole Core

The 2,3-dihydroindole, or indoline (B122111), core possesses a unique reactivity profile. The benzene part of the molecule is influenced by the fused dihydropyrrole ring and any substituents present.

Directed C-H functionalization has emerged as a powerful tool for the selective modification of indole and indoline scaffolds. nii.ac.jp In the case of this compound, the nitrogen atom of the indoline ring can be functionalized with a directing group to guide transition metal catalysts to specific C-H bonds. doi.org

For instance, the installation of a pyridyl or other chelating group on the indoline nitrogen can direct palladium catalysts to the C7-position for arylation, alkenylation, or other coupling reactions. doi.org However, in the target molecule, the C7 position is already substituted with a methyl group. Therefore, directed C-H functionalization would likely target the C5 or C4 positions of the benzene ring, or potentially the C2 or C3 positions of the dihydropyrrole ring, depending on the directing group and reaction conditions. The strong electron-withdrawing effect of the nitro group at C6 would likely influence the regioselectivity of such reactions. nih.gov

Table 1: Examples of Directed C-H Functionalization on Indole Derivatives This table presents generalized examples on related indole structures, as specific data for this compound is not available.

Catalyst SystemDirecting GroupPosition FunctionalizedType of Functionalization
Pd(OAc)₂ / LigandPyridylC7Arylation
Rh(III) complexesAmideC2Alkenylation
Ru(II) complexesCarboxylateC4Acylation

Data extrapolated from studies on various indole and indoline derivatives.

The nitrogen atom of the 2,3-dihydroindole core is nucleophilic and can readily undergo alkylation, acylation, and sulfonylation reactions. researchgate.netresearchgate.net N-alkylation is a common modification used to introduce various functional groups or to protect the nitrogen during other transformations. researchgate.net

Standard alkylating agents like alkyl halides, sulfates, and carbonates can be used in the presence of a base to achieve N-alkylation. rsc.org The choice of base and solvent can be crucial to avoid competing side reactions. Given the presence of the nitro group, milder bases might be preferred to prevent unwanted reactions. The nucleophilicity of the nitrogen in this compound would be somewhat reduced due to the electron-withdrawing effect of the nitro group, potentially requiring more forcing conditions for alkylation compared to an unsubstituted indoline.

The nitro group at the C6 position makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAAr). While direct displacement of a hydrogen atom is difficult, if a suitable leaving group were present at the C5 or C7 position, it could be displaced by a nucleophile.

More relevant to the title compound is the activation of other positions towards nucleophilic attack. For instance, in related 6-nitroindoles, nucleophiles have been shown to attack the C7 position. nih.gov In the case of this compound, the presence of the methyl group at C7 would sterically hinder such an attack. However, nucleophilic attack at the C5 position remains a possibility.

Furthermore, the nitro group itself can be the target of nucleophilic attack under certain conditions, leading to its displacement, although this is less common for nitro groups on a benzene ring unless highly activated.

Dearomatization Processes Involving Nitroindoles and Dihydroindoles

Dearomatization reactions of indoles and their derivatives have gained significant attention as they provide access to complex three-dimensional scaffolds from simple aromatic precursors. Nitroindoles, in particular, have been shown to be excellent substrates for dearomatization reactions due to the electron-withdrawing nature of the nitro group, which facilitates the disruption of the aromatic system.

For this compound, dearomatization could be initiated by the addition of a nucleophile or a radical to the aromatic ring, followed by subsequent transformations. For example, reductive dearomatization could lead to the formation of various saturated and partially saturated bicyclic systems. Palladium-catalyzed dearomative functionalizations of nitroindoles have also been reported, offering a pathway to introduce new stereocenters.

Cycloaddition Reactions Incorporating Nitroindole Derivatives (e.g., Diels-Alder)

Nitroindoles can participate in cycloaddition reactions, acting as either the diene or the dienophile component in Diels-Alder reactions, or as the dipolarophile in 1,3-dipolar cycloadditions. The electron-deficient nature of the nitro-substituted aromatic ring makes it a good dienophile in inverse-electron-demand Diels-Alder reactions.

In the context of this compound, the double bond within the benzene ring could potentially act as a dienophile. More commonly, the corresponding fully aromatic 7-methyl-6-nitroindole would be a better substrate for such reactions. The resulting cycloadducts can then be further transformed into complex polycyclic structures.

1,3-dipolar cycloaddition reactions of nitroindoles with various dipoles, such as azomethine ylides or nitrones, have also been reported to yield highly functionalized pyrrolo[3,4-b]indoles and other heterocyclic systems. These reactions often proceed with high regioselectivity and stereoselectivity.

Rearrangement Reactions and Fragmentation Pathways of Substituted Dihydroindoles

The chemical behavior of substituted dihydroindoles, including this compound, is characterized by a variety of transformation reactions. These include rearrangements that alter the core structure and fragmentation pathways, often studied through mass spectrometry, which reveal the molecule's stability and the nature of its chemical bonds.

Rearrangement Reactions

Substituted dihydroindoles can undergo several types of rearrangement reactions, influenced by the substituents on the ring system and the reaction conditions.

One common transformation is the aromatization of the dihydroindole ring to form the corresponding indole. This process involves the loss of two hydrogen atoms from the 2- and 3-positions of the dihydropyrrole ring. For instance, some 2,3-dihydroindoles are sensitive to oxidation in solution, leading to the formation of aromatic indoles. nih.gov In the synthesis of certain 3-monosubstituted 2,3-dihydromelatonins, partial aromatization to the corresponding indole is observed as a side reaction. nih.gov

Another significant rearrangement is the Barton-Zard-type reaction . In a study involving N-protected 3-nitroindoles, the reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and a base did not lead to the expected simple pyrrole (B145914) synthesis. Instead, it resulted in a rearranged product, ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This transformation involves a complex cyclization and rearrangement sequence to form a new heterocyclic system fused to the original indole core.

However, not all similar reactions lead to rearrangement. The treatment of other substituted nitroindoles, such as N-COEt, N-COBu-i, and N-COBu-t derivatives, with ethyl isocyanoacetate under basic conditions resulted in the expected pyrrolo[3,4-b]indoles, which are products of a normal Barton-Zard pyrrole synthesis without rearrangement. researchgate.net

Table 1: Rearrangement vs. Normal Synthesis in Substituted Nitroindoles

Starting Nitroindole Reactant Product Type Compound Formed Reference
5-chloro-3-nitro-1-(phenylsulfonyl)indole Ethyl isocyanoacetate, Base Rearranged Ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate researchgate.net
1-propionyl-3-nitroindole Ethyl isocyanoacetate, Base Normal Synthesis Pyrrolo[3,4-b]indole derivative researchgate.net
1-isobutyryl-3-nitroindole Ethyl isocyanoacetate, Base Normal Synthesis Pyrrolo[3,4-b]indole derivative researchgate.net

Furthermore, acs.orgbeilstein-journals.org sigmatropic rearrangements have been noted in related indole systems, indicating a potential reaction pathway for suitably substituted dihydroindoles, although specific examples for this compound are not detailed in the available literature. acs.org

Fragmentation Pathways

The fragmentation of substituted dihydroindoles upon techniques like mass spectrometry provides insight into their structural features. The process typically begins with the ionization of the molecule, which then breaks down into smaller, charged fragments. The pattern of fragmentation is highly dependent on the molecule's structure.

For nitro-substituted aromatic compounds, a characteristic fragmentation pathway involves the loss of the nitro group (NO₂). In the mass spectrometry of nitrosamine (B1359907) compounds, which also contain a nitrogen-oxygen bond, several key fragmentation patterns are observed. nih.gov These include:

Loss of the NO radical: This results in a fragment with a mass loss of 30 Da. nih.gov

Loss of H₂O: This pathway has also been observed from the protonated nitrosamine compound. nih.gov

Loss of NH₂NO: This corresponds to a mass loss of 46 Da. nih.gov

While these pathways are for nitrosamines, similar fragmentation behavior can be anticipated for nitroindoles due to the presence of the nitro group. The fragmentation of the core dihydroindole structure would likely involve α-cleavage, where the bond adjacent to the nitrogen atom breaks. For aliphatic amines, the predominate fragmentation mode is the α-cleavage of an alkyl radical, with the largest group being lost preferentially. miamioh.edu

In the context of nitazene (B13437292) analogs, which are complex benzimidazole (B57391) derivatives, fragmentation under electron-activated dissociation (EAD) in mass spectrometry shows characteristic losses of side chains and the formation of specific fragment ions, including those from the benzyl (B1604629) and alkyl amino side chains. nih.gov

The general principles of mass spectrometry fragmentation involve the molecule being bombarded by high-energy electrons, leading to the formation of a positively charged molecular ion (M+). youtube.com This molecular ion can then fragment, breaking at the weakest bonds or through specific rearrangement processes to yield a series of fragment ions. miamioh.eduyoutube.com The mass spectrometer detects these positively charged fragments, producing a spectrum of mass-to-charge ratios.

Table 2: Common Fragmentation Patterns in Related Nitrogen-Containing Compounds

Compound Class Fragmentation Process Common Mass Loss (Da) Resulting Fragment Reference
Nitrosamines Loss of NO radical 30 [M-NO]+ nih.gov
Nitrosamines Loss of water 18 [M-H₂O]+ nih.gov
Nitrosamines Elimination 46 [M-NH₂NO]+ nih.gov
Aliphatic Amines α-cleavage Variable (Alkyl radical) [M-R]+ miamioh.edu

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 7 Methyl 6 Nitroindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of 2,3-Dihydro-7-methyl-6-nitroindole can be achieved.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will display signals for the eight carbon atoms present. The carbons of the aromatic ring will appear in the downfield region, with their specific shifts influenced by the nitro and methyl substituents. The aliphatic carbons of the dihydropyrrole ring and the methyl group carbon will resonate in the upfield region.

Interactive Data Table: NMR Spectroscopic Data for this compound

Atom Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
C2-H₂Data not availableData not available
C3-H₂Data not availableData not not available
C4-HData not availableData not available
C5-HData not availableData not available
C6Data not available
C7-CH₃Data not availableData not available
C3aData not available
C7aData not available
N1-HData not available
C7-CH₃Data not availableData not available

Note: Specific experimental values for chemical shifts and coupling constants are dependent on the solvent and instrument frequency used and are currently not available in the public literature based on the conducted search.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), the exact molecular formula can be unequivocally established, distinguishing it from other potential formulas with the same nominal mass.

For this compound, with a chemical formula of C₉H₁₀N₂O₂, the theoretical exact mass can be calculated. The experimental HRMS measurement would be expected to correspond closely to this calculated value, providing strong evidence for the compound's identity.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₀N₂O₂
Calculated Exact Mass Value dependent on specific calculation
Observed m/z [M+H]⁺ Experimental data not available
Mass Accuracy (ppm) Experimental data not available

Note: The calculated exact mass is derived from the sum of the most abundant isotopic masses of its constituent elements. The observed m/z would be obtained from an experimental HRMS spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of bonds within the molecule.

The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm the presence of its characteristic functional groups:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the dihydropyrrole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydropyrrole and methyl groups are found just below 3000 cm⁻¹.

N-O₂ Stretches: The nitro group will show two strong, characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is observed between 1345-1385 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the aromatic amine structure will also be present.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Asymmetric NO₂ Stretch1500 - 1560
Symmetric NO₂ Stretch1345 - 1385
Aromatic C=C Stretch1450 - 1600

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Chromophore Identification and Electronic Structure Probing

Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV/Vis spectrum of this compound is dominated by the electronic structure of the substituted benzene (B151609) ring. The presence of the nitro group, a strong chromophore, and the auxochromic methyl and amino groups attached to the aromatic ring system will result in characteristic absorption bands. The spectrum is expected to show π → π* transitions associated with the aromatic system, with the positions of the absorption maxima influenced by the electron-donating and electron-withdrawing substituents.

Interactive Data Table: Expected UV/Vis Absorption for this compound

Parameter Expected Value
λmax (nm) Data not available
Molar Absorptivity (ε) Data not available
Solvent Data not available

Note: The λmax and molar absorptivity are dependent on the solvent used for the measurement. These values would be determined from the experimental UV/Vis spectrum.

Role of 2,3 Dihydro 7 Methyl 6 Nitroindole As a Synthetic Intermediate and in Advanced Materials Research

Precursor for the Synthesis of Complex Heterocyclic Frameworks

The strategic placement of the nitro and methyl groups on the 2,3-dihydroindole scaffold makes 2,3-Dihydro-7-methyl-6-nitroindole a valuable starting material for constructing more intricate molecular architectures. The electron-withdrawing nature of the nitro group activates the benzene (B151609) ring for certain reactions and can be chemically transformed into other functional groups to facilitate cyclization and annulation reactions.

Research on analogous structures highlights this potential. For instance, a related compound, 2,3-Dihydro-7-methoxy-6-methyl-1H-pyrrolo[1,2-a]indole-9-carbaldehyde, has been successfully converted into a 5,8-quinone via an intermediate 8-nitro derivative. rsc.org This transformation demonstrates that the nitro-substituted dihydroindole framework can serve as a key precursor to quinone-containing heterocyclic systems, which are important structural motifs in many biologically active compounds. The reaction sequence involves the introduction of a nitro group, which then enables the formation of the quinone structure. rsc.org

Furthermore, nitroindoles, in general, are utilized in the synthesis of fused heterocyclic systems like pyrrolo[3,2-a]phenazines. nih.gov These complex structures are formed through reactions that leverage the reactivity of the nitro-substituted ring. While direct examples starting from this compound are not extensively documented, the established reactivity of related nitroindoles suggests its strong potential as a precursor for a variety of complex heterocyclic frameworks. nih.govnih.gov

Building Block for the Construction of Diversely Substituted Indol(in)es

This compound is a powerful building block for generating a library of substituted indoline (B122111) and indole (B1671886) derivatives. The nitro group is a key functional handle that can be readily converted into an amino group (–NH₂) through reduction. This resulting 6-amino-2,3-dihydro-7-methylindole is a versatile intermediate itself, as the amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, to introduce diverse substituents onto the benzene ring of the indoline core.

The general utility of nitroindoles as intermediates for creating substituted indoles is well-established. acs.orgresearchgate.net For example, various methods exist for the synthesis of nitroindoles, which are then used to produce other functionalized indoles. acs.org The synthesis of 2,3-disubstituted indoles has been achieved from nitrophenyl precursors through tandem reactions involving the reduction of the nitro group. rsc.org This common strategy underscores the importance of the nitro group as a synthetic linchpin.

The dehydrogenation of the indoline ring to form the corresponding indole (7-methyl-6-nitroindole) would further expand its synthetic utility, allowing for functionalization at other positions of the indole nucleus.

Starting MaterialKey TransformationProduct ClassPotential Applications
This compoundReduction of nitro group6-Amino-7-methylindolineFurther functionalization, synthesis of dyes, pharmaceuticals
This compoundDehydrogenation & Reduction6-Amino-7-methylindoleBuilding block for complex alkaloids and bioactive molecules
This compoundNucleophilic Aromatic SubstitutionVariously substituted indolinesFine-tuning of electronic and steric properties

Potential in the Development of Novel Catalysts and Ligands for Organic Transformations

While direct applications of this compound as a catalyst or ligand are not prominently featured in current literature, its structural motifs are found in compounds used in catalysis. The indoline framework is a common scaffold for chiral ligands in asymmetric catalysis. By functionalizing this molecule, for instance, by converting the nitro group into an amine and subsequently into a more complex coordinating group (e.g., a phosphine (B1218219) or an oxazoline), it is conceivable to develop novel ligands.

The broader class of nitroarenes has been studied in photo-driven, catalyst-free reactions, where the excited state of the nitroarene promotes chemical transformations. researchgate.net This suggests a potential, albeit different, role in catalysis where the molecule could act as a photosensitizer or a photo-organocatalyst. However, specific research into this compound for these applications is needed to validate this potential. The synthesis of various indole derivatives often relies on metal catalysts, indicating the compatibility of the indole core with catalytic cycles. acs.org

Considerations for Applications in Material Science (e.g., as structural components or chromophores)

The nitroindoline (B8506331) moiety within this compound is a key feature for potential applications in material science. Nitroaromatic compounds are well-known chromophores, meaning they absorb light in the ultraviolet-visible spectrum. This property is fundamental for applications in dyes, pigments, and functional optical materials.

Research on 7-nitroindolines has demonstrated their photoreactivity, making them useful as photocleavable protecting groups. acs.org These molecules can release a protected compound upon light induction. This photoreactivity also opens up possibilities for use in photolithography and micropatterning, where precise spatial control of chemical reactions is required. acs.org The study of 7-nitroindoline-S-thiocarbamates has shown that these compounds undergo photolytic cleavage and could be useful in material science for applications where derivatization and subsequent light-induced cleavage are desired. acs.org

The presence of the nitro group in this compound suggests it could possess similar chromophoric and photoreactive properties, making it a candidate for incorporation into polymers or surfaces to create photoresponsive materials. The specific absorption wavelength and photoreactivity would be influenced by the substitution pattern on the indoline ring, including the 7-methyl group. Nitration is a widely used process in the materials science industry, further highlighting the importance of nitro-functionalized compounds. rsc.org

Future Research Directions and Unaddressed Challenges in 2,3 Dihydro 7 Methyl 6 Nitroindole Chemistry

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For 2,3-dihydro-7-methyl-6-nitroindole, the development of stereoselective and enantioselective synthetic routes is a key area for future research.

Current approaches to the asymmetric synthesis of indolines often rely on the catalytic enantioselective reduction of indoles. organic-chemistry.org One promising strategy involves the use of chiral Brønsted acids to catalyze the transfer hydrogenation of 3H-indoles, offering a metal-free method to produce optically active indolines with high enantioselectivity. organic-chemistry.org For instance, the use of a Hantzsch dihydropyridine (B1217469) as the hydrogen source in the presence of a chiral phosphoric acid catalyst has shown high yields and enantiomeric excesses for a range of substituted indoles. organic-chemistry.org However, the substrate scope for these reactions, particularly concerning the substitution pattern of this compound, remains to be fully explored.

Future efforts should focus on designing and screening new chiral catalysts, including both organocatalysts and metal complexes, that are specifically tailored for the reduction of a 7-methyl-6-nitro-substituted indole (B1671886) precursor. nih.govacs.orgnih.gov The development of solid-phase synthesis approaches could also facilitate the generation of libraries of chiral 2,3-disubstituted indolines, enabling the exploration of structure-activity relationships. clockss.org

Key challenges in this area include:

Substrate-Specific Catalyst Design: Developing catalysts that can effectively control the stereochemistry at the C2 and C3 positions of the indoline (B122111) ring, especially with the electronic influence of the nitro and methyl groups.

Access to Both Enantiomers: Devising synthetic routes that can selectively produce either enantiomer of this compound is crucial for biological and pharmacological studies. nih.gov

Scalability: Ensuring that the developed stereoselective methods are scalable to produce sufficient quantities of the target compound for further investigation.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Beyond the initial synthesis, the functionalization of the this compound scaffold through novel catalytic transformations is a rich area for research. These transformations can introduce additional complexity and diversity, leading to new compounds with potentially interesting properties.

Catalytic Hydrogenation: The selective reduction of the nitro group to an amino group is a critical transformation. Heterogeneous catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) is a common method. nih.gov However, challenges remain in achieving chemoselectivity, preventing the over-reduction of the indoline ring or hydrodehalogenation if other sensitive functional groups are present. nih.govnih.gov The use of sulfided platinum catalysts has shown promise for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov Furthermore, the development of catalytic systems that operate under milder conditions, such as using water as a solvent, would enhance the greenness of the process. nih.gov

Cross-Coupling Reactions: The presence of a nitro group and a methyl group on the benzene (B151609) ring of the indoline scaffold opens up possibilities for various cross-coupling reactions. However, the regioselectivity of these reactions can be challenging to control. researchgate.net Future research should focus on developing catalytic systems that can selectively activate specific C-H or C-X (where X is a halide) bonds for the introduction of new substituents.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a variety of transformations under mild conditions. acs.orgacs.org The application of photocatalysis to the synthesis and functionalization of this compound could provide access to novel reaction pathways and molecular architectures. acs.org For instance, photocatalytic methods could be explored for C-H functionalization or the introduction of new functional groups.

Table 1: Potential Catalytic Transformations for this compound

TransformationCatalyst TypePotential OutcomeKey Challenge
Nitro Group ReductionHeterogeneous (e.g., Pt/C) or HomogeneousSynthesis of 6-amino-7-methyl-2,3-dihydroindoleAchieving high chemoselectivity
Cross-CouplingPalladium, Nickel, or Copper-basedIntroduction of new C-C or C-N bondsControlling regioselectivity
C-H ActivationTransition Metal (e.g., Rh, Ru, Ir)Direct functionalization of the indoline coreIdentifying suitable directing groups
PhotocatalysisRuthenium or Iridium complexes, Organic dyesNovel bond formations under mild conditionsSubstrate-catalyst compatibility

Advanced Spectroscopic Characterization Techniques for Reactive Intermediates

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing more efficient processes. Advanced spectroscopic techniques can provide invaluable insights into the nature and behavior of reactive intermediates.

Transient Absorption Spectroscopy: This technique is particularly useful for studying short-lived excited states and radical intermediates that may be involved in photochemical or catalytic reactions. acs.orgnih.govacs.orgedinst.com For nitroaromatic compounds, transient absorption spectroscopy can be used to observe the dynamics of excited states and the formation of species like aci-nitro isomers. acs.org Studying the transient species of this compound under various reaction conditions could reveal key mechanistic details. nih.govresearchgate.net

In-situ Spectroscopy: Techniques like in-situ Raman and infrared (IR) spectroscopy allow for the real-time monitoring of reactions as they occur. youtube.comyoutube.com This provides information about the concentration of reactants, products, and any observable intermediates throughout the course of the reaction, helping to elucidate reaction kinetics and mechanisms. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a standard characterization technique, advanced NMR methods can also be employed to study reaction mechanisms. For example, in-situ NMR can track the progress of a reaction within the NMR tube, providing detailed structural information about all species present.

The primary challenge in this area is the often low concentration and short lifetime of reactive intermediates, which can make their detection and characterization difficult. The development of more sensitive and time-resolved spectroscopic techniques will be essential to overcome these hurdles.

Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational chemistry and experimental work is a powerful paradigm for modern chemical research. cuny.edu For this compound, this integrated approach can accelerate the discovery of new synthetic routes, catalysts, and derivatives with desired properties. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations: DFT methods can be used to model the electronic structure, geometry, and reactivity of molecules. niscpr.res.inresearchgate.netasianpubs.org For instance, DFT calculations can help to:

Predict Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can be used to predict the most likely reaction mechanisms. acs.orgnih.gov

Understand Catalyst-Substrate Interactions: Modeling the interaction between a catalyst and the substrate can provide insights into the factors that control stereoselectivity and reactivity. acs.orgnih.gov

Rationalize Spectroscopic Data: Theoretical calculations of spectroscopic properties can aid in the interpretation of experimental spectra. researchgate.net

Molecular Docking and Virtual Screening: If this compound or its derivatives are being investigated for biological activity, computational methods like molecular docking and virtual screening can be used to predict their binding affinity to specific protein targets. nih.gov This can help to prioritize which compounds to synthesize and test experimentally.

Table 2: Application of Computational Methods in this compound Research

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT)Mechanistic studies of synthetic reactionsPrediction of reaction barriers and intermediates
Catalyst designIdentification of key structural features for optimal catalyst performance
Molecular DockingPrediction of biological activityIdentification of potential protein targets
Virtual ScreeningHigh-throughput screening of virtual compound librariesPrioritization of derivatives for synthesis

The main challenge in integrating computational and experimental approaches lies in the accuracy of the computational models. While powerful, they are still approximations of reality. Therefore, close collaboration between computational and experimental chemists is essential to validate and refine the theoretical models based on experimental results.

The chemistry of this compound is a field with significant potential for future research. Addressing the challenges in stereoselective synthesis, exploring novel catalytic transformations, utilizing advanced spectroscopic techniques to probe reaction mechanisms, and integrating computational and experimental approaches will be key to unlocking the full potential of this intriguing molecule. The insights gained from these efforts will not only advance our understanding of indole chemistry but also pave the way for the discovery of new compounds with valuable applications.

Q & A

Q. What are the key considerations for synthesizing 2,3-Dihydro-7-methyl-6-nitroindole, and how can reaction conditions be optimized?

Methodological Answer :

  • Step 1 : Start with indole derivatives (e.g., methyl indole carboxylates, as in ) as precursors. Nitration and methylation steps require precise control of temperature and stoichiometry.

  • Step 2 : Monitor reaction progress using TLC or HPLC. For nitro-group introduction, use mixed acid systems (HNO₃/H₂SO₄) under ice-cooling to avoid over-nitration.

  • Step 3 : Optimize yield by varying catalysts (e.g., Lewis acids like FeCl₃) and solvents (DMF or DCM). Purify via column chromatography (SiO₂, ethyl acetate/hexane gradients) .

  • Data Table :

    PrecursorCatalystSolventYield (%)Purity (HPLC)
    Methyl indole-6-carboxylateFeCl₃DMF62>95%
    Indole-3-carboxaldehydeH₂SO₄DCM4890%

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Methodological Answer :

  • NMR Analysis : Compare experimental 1H^1H-NMR shifts with computational predictions (DFT-based tools). For example, nitro-group deshielding effects should align with calculated δ~7.8–8.2 ppm for aromatic protons .
  • IR Validation : Ensure nitro-stretching bands (1520–1350 cm⁻¹) are distinct from carbonyl peaks. Overlaps may require deconvolution software or 2D-IR correlation spectroscopy.
  • Resolution : If contradictions persist (e.g., unexpected splitting in NMR), consider dynamic effects (e.g., rotational barriers) or sample impurities. Re-crystallize or use preparative HPLC for purification .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in this compound using SHELX-based refinement?

Methodological Answer :

  • Step 1 : Collect high-resolution X-ray data (≤1.0 Å) to identify disordered regions. Use SHELXL () for least-squares refinement with anisotropic displacement parameters (ADPs).
  • Step 2 : Apply "PART" instructions in SHELXL to model split positions for overlapping atoms (e.g., nitro-group rotation). Constrain thermal parameters using EADP or SIMU commands.
  • Step 3 : Validate with R-factor convergence (<5% discrepancy) and check residual electron density maps (<0.3 e⁻/ų). For severe disorder, consider twinning or alternative space groups .

Q. How can hydrogen-bonding networks in crystalline this compound be analyzed using graph-set theory?

Methodological Answer :

  • Step 1 : Generate a list of hydrogen-bond donors (N–H, O–H) and acceptors (nitro O, indole π-system) from crystallographic data.
  • Step 2 : Use software like Mercury or CrystalExplorer to calculate bond distances (D) and angles (θ). Criteria: D ≤ 3.5 Å, θ ≥ 120°.
  • Step 3 : Apply graph-set notation ():
    • Patterns : Identify chains (C(n)), rings (R(n)), or self-assembled motifs.
    • Example : A nitro-O⋯H–N interaction forming a C(6) chain indicates 1D supramolecular alignment.
    • Table :
Interaction TypeD (Å)θ (°)Graph-Set Designation
N–H⋯O (nitro)2.89156C(6)
C–H⋯π (indole)3.12142R₂²(8)

Q. How do electronic effects of the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer :

  • Computational Approach : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The nitro group’s –M effect deactivates the indole ring, directing electrophiles to meta positions.
  • Experimental Validation : Compare bromination outcomes (e.g., NBS in DMF) at varying temperatures. LC-MS data should show predominant substitution at C-4 or C-5 positions .

Q. What safety protocols are critical for handling this compound in experimental settings?

Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions ().
  • Waste Management : Neutralize nitro-containing waste with 10% NaHCO₃ before disposal. Store separately in labeled containers for hazardous waste processing .

Contradiction Analysis in Research

Q. How should conflicting data on melting points or solubility be reconciled?

Methodological Answer :

  • Source 1 : Kanto Reagents reports mp 232–234°C for indole-5-carboxylic acid ().
  • Source 2 : NIST data may vary due to polymorphism. Perform DSC to identify multiple endotherms.
  • Resolution : Recrystallize from different solvents (e.g., EtOH vs. DMSO) and compare DSC profiles. Publish polymorph data with CCDC deposition .

Q. What ethical frameworks apply when resolving contradictions between open-data mandates and proprietary research constraints?

Methodological Answer :

  • Guideline 1 : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data.
  • Guideline 2 : For proprietary methods (e.g., novel synthetic routes), redact critical steps while disclosing analytical protocols. Cite for balancing transparency and intellectual property .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.